6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a carbonyl group, a purine ring, and a pyrrole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromopyridine component could potentially be introduced via a halogenation reaction . The carbonyl group might be introduced via a formylation reaction or a similar process . The purine and pyrrole rings could potentially be formed via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a large number of atoms and several rings, which could lead to a variety of interesting chemical properties. The presence of both aromatic and aliphatic components could also lead to interesting interactions .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. For example, the bromopyridine component could potentially undergo nucleophilic substitution reactions . The carbonyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of hydrophilic and hydrophobic components in its structure . Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron reagents with electrophilic organic groups. Bromopyridine-purine serves as an excellent organoboron reagent in SM coupling due to its mild reaction conditions, functional group tolerance, and environmental compatibility . Researchers have successfully employed this compound in the synthesis of complex molecules.
Protodeboronation Reactions
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains less explored. Bromopyridine-purine has been investigated for catalytic protodeboronation reactions. These reactions involve a radical approach, enabling the functionalization of alkyl boronic esters . Notably, this compound provides a unique avenue for accessing diverse chemical motifs.
Drug Discovery and Medicinal Chemistry
Bromopyridine-purine derivatives may exhibit promising biological activities. Researchers explore their potential as drug candidates, especially in areas such as cancer therapy, antiviral agents, and kinase inhibitors. By modifying the purine scaffold, scientists aim to enhance selectivity and efficacy .
Materials Science
The unique structural features of bromopyridine-purine make it an interesting building block for designing novel materials. Researchers investigate its use in organic electronics, photovoltaics, and luminescent materials. By incorporating this compound into polymers or supramolecular assemblies, they aim to achieve tailored properties .
Coordination Chemistry
Bromopyridine-purine can serve as a ligand in coordination complexes. Its nitrogen atoms can coordinate with transition metal ions, leading to diverse metal–organic frameworks (MOFs) or coordination polymers. These materials find applications in gas storage, catalysis, and sensing .
Photophysics and Optoelectronics
Due to its extended π-conjugation system, bromopyridine-purine exhibits interesting photophysical properties. Researchers study its absorption and emission spectra, quantum yields, and excited-state behavior. These insights contribute to the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices .
Future Directions
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN7O/c1-24-10-23-15-16(24)21-9-22-17(15)25-5-12-7-26(8-13(12)6-25)18(27)11-2-14(19)4-20-3-11/h2-4,9-10,12-13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVGLIDBASYKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
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